molecular formula C9H10BClO4 B3320688 (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid CAS No. 1259022-52-0

(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Cat. No. B3320688
Key on ui cas rn: 1259022-52-0
M. Wt: 228.44 g/mol
InChI Key: JHDOYJUQIARPRT-UHFFFAOYSA-N
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Patent
US08188092B2

Procedure details

Sodium periodate (1.967 g, 9.20 mmol) and ammonium acetate (0.709 g, 9.20 mmol) were added to a stirred solution of methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Intermediate 2-7; 0.952 g, 3.07 mmol) in acetone (20 mL) and water (10 mL). The resulting suspension was stirred at ambient temperature for 17 hours. The reaction mixture was diluted with water (50 mL) and extracted with EtOAc (3×250 mL). The organic extracts were combined washed with saturated brine (100 mL), dried over MgSO4, filtered and evaporated to afford 2-chloro-4-(2-methoxy-2-oxoethyl)phenylboronic acid (0.656 g, 94%) as a cream oil which solidified on standing, and was used without further purification.
Quantity
1.967 g
Type
reactant
Reaction Step One
Quantity
0.709 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+].[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]1[O:23]C(C)(C)C(C)(C)[O:20]1>CC(C)=O.O>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]([OH:20])[OH:23] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.967 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.709 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.952 g
Type
reactant
Smiles
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at ambient temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
The organic extracts were combined washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)CC(=O)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.656 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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